N-(3-imidazol-1-ylpropyl)-2-methylsulfonylcyclohexan-1-amine
Description
N-(3-imidazol-1-ylpropyl)-2-methylsulfonylcyclohexan-1-amine is a compound that features an imidazole ring attached to a cyclohexane structure via a propyl chain. The presence of the imidazole ring, a five-membered heterocyclic moiety containing two nitrogen atoms, imparts unique chemical and biological properties to the compound .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-methylsulfonylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2S/c1-19(17,18)13-6-3-2-5-12(13)15-7-4-9-16-10-8-14-11-16/h8,10-13,15H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCNOPLDROSTLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCCC1NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-imidazol-1-ylpropyl)-2-methylsulfonylcyclohexan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by cyclization.
Attachment of the Propyl Chain: The imidazole ring is then functionalized with a propyl chain using a suitable alkylating agent.
Cyclohexane Derivative Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-imidazol-1-ylpropyl)-2-methylsulfonylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction of the imidazole ring can yield dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
N-(3-imidazol-1-ylpropyl)-2-methylsulfonylcyclohexan-1-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-imidazol-1-ylpropyl)-2-methylsulfonylcyclohexan-1-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The imidazole ring can bind to the active site of enzymes, inhibiting their activity.
DNA Binding: The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects.
Signal Transduction: It may modulate signal transduction pathways by interacting with receptors and other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler analog with a wide range of biological activities.
Benzimidazole: Known for its anticancer and antiviral properties.
Thiazole: Another heterocyclic compound with diverse pharmacological activities.
Uniqueness
N-(3-imidazol-1-ylpropyl)-2-methylsulfonylcyclohexan-1-amine is unique due to its combination of an imidazole ring with a cyclohexane moiety, which imparts distinct chemical and biological properties.
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